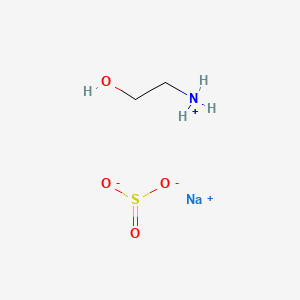

(Hydroxyethyl)ammonium sodium sulphite

Description

Contextualization within Hydroxyethyl-Substituted Ammonium (B1175870) and Sulphite Chemistry

The (hydroxyethyl)ammonium cation is a defining feature of this compound. This cation is part of a broader class of hydroxyethyl-substituted ammonium compounds, which are characterized by the presence of a hydroxyl group (-OH) and an ammonium group (-NH3+). These functional groups impart a high degree of polarity and the capacity for hydrogen bonding. The study of 2-hydroxyethylammonium salts has revealed their potential as highly biodegradable and low-toxicity ionic liquids. researchgate.net The presence of the hydroxyl group can influence the compound's solubility and its interactions with other molecules.

The inorganic component, the sulphite anion (SO32-), is a well-known inorganic salt with established roles as a reducing agent, preservative, and antioxidant. wikipedia.org In aqueous solutions, sulphites can react with various substances, and their chemistry is integral to processes like flue gas desulfurization and water treatment. wikipedia.orgacs.org The reaction between sulfur dioxide and ammonia (B1221849) in an aqueous solution is a known method to produce ammonium sulphite. wikipedia.org The combination of the (hydroxyethyl)ammonium cation with the sulphite anion in "(Hydroxyethyl)ammonium sodium sulphite" suggests a compound with potential for interesting redox properties and applications in various chemical processes.

Historical Development of Related Chemical Entities and Their Academic Study

The study of simple salts has a long history, with significant advancements in the 18th, 19th, and 20th centuries during the chemical revolution, which brought about improved extraction and refinement processes. The development of processes like the ammonia-soda process and the electrolysis of brine were pivotal for the industrial production of various salts.

The academic study of ammonium salts also has a rich history. For instance, the Walther Process, though now largely obsolete, utilized the reaction of ammonium hydroxide (B78521) with sulfur dioxide to remove sulfur dioxide from power plant emissions, producing ammonium sulphite. wikipedia.org More recently, research has focused on the synthesis and characterization of various substituted ammonium salts. For example, a 2014 study reported the synthesis and spectral characterization of ethanolammonium onium sulfites and hydrosulfites. researchgate.net The investigation into quaternary ammonium compounds, particularly those based on alkanolamines, has been driven by their potential applications, such as in carbon dioxide capture. mdpi.com The synthesis of these compounds is often achieved through straightforward, solvent-free procedures. mdpi.com

Scope and Significance of Research on Ionic Organic-Inorganic Hybrid Compounds

Ionic organic-inorganic hybrid materials represent a significant and rapidly expanding field of materials science. mdpi.com These materials are composed of both organic and inorganic components, which are intimately mixed at the molecular or nanometric scale. frontiersin.org The key advantage of these hybrids is the potential to combine the desirable properties of both organic and inorganic materials, leading to synergistic or entirely new functionalities. mdpi.com

The IUPAC defines hybrid materials as those composed of an intimate mixture of inorganic and organic components, typically interpenetrating on a scale of less than 1 micrometer. frontiersin.org This definition encompasses a wide range of materials, from simple molecular salts to complex polymer-nanoparticle composites. The interactions between the organic and inorganic components can range from weak van der Waals forces to strong covalent or ionic bonds. researchgate.net

The significance of research in this area lies in the vast array of potential applications. Organic-inorganic hybrids are being explored for use in electronics, sensors, catalysis, energy storage and conversion, and biomedical applications. mdpi.comnih.gov For example, their unique properties make them suitable for developing advanced materials for batteries, solar cells, and light-emitting diodes. nih.govmdpi.com The ability to tune the properties of these materials by modifying either the organic or inorganic component, or the interface between them, offers a high degree of design flexibility. mdpi.com

Overview of Advanced Research Trajectories for Similar Chemical Systems

Advanced research on chemical systems similar to this compound is progressing along several exciting trajectories. A primary focus is the development of novel organic-inorganic hybrid materials with tailored properties for specific applications. dntb.gov.ua

One major area of investigation is in the field of energy materials . Researchers are designing hybrid compounds for use in batteries and other energy storage devices. nih.gov The aim is to leverage the ionic conductivity of the organic components and the stability of the inorganic components to create safer and more efficient energy solutions.

Another significant research direction is in catalysis . The unique structures of hybrid materials can create active sites for a variety of chemical reactions. For instance, the development of protic ionic liquids (PILs) based on ammonium cations is being explored for their catalytic activity in various organic reactions. acs.org

In the realm of environmental science , research is focused on creating materials for applications such as carbon capture and water purification. The functional groups present in compounds like hydroxyethyl-substituted ammonium salts can be designed to selectively capture specific molecules like CO2. mdpi.com

Furthermore, the study of the fundamental structure-property relationships in these materials continues to be a key research area. mdpi.com By understanding how the molecular structure influences the macroscopic properties, scientists can more effectively design new materials with desired functionalities. Computational modeling and advanced characterization techniques are playing an increasingly important role in this area. nih.gov

Properties

CAS No. |

84696-80-0 |

|---|---|

Molecular Formula |

C2H8NNaO4S |

Molecular Weight |

165.15 g/mol |

IUPAC Name |

sodium;2-hydroxyethylazanium;sulfite |

InChI |

InChI=1S/C2H7NO.Na.H2O3S/c3-1-2-4;;1-4(2)3/h4H,1-3H2;;(H2,1,2,3)/q;+1;/p-1 |

InChI Key |

LOHTYAKHQQXWGG-UHFFFAOYSA-M |

Canonical SMILES |

C(CO)[NH3+].[O-]S(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Pathways and Reaction Engineering for Hydroxyethyl Ammonium Sodium Sulphite

Methodologies for the Preparation of Hydroxyethyl (B10761427) Ammonium (B1175870) Cations

The formation of hydroxyethylammonium cations is a critical first step in the synthesis of the target compound. This can be achieved through several established chemical reactions, primarily involving the functionalization of ethanolamine (B43304).

The primary method for preparing the hydroxyethylammonium cation is through the nucleophilic alkylation of ethanolamine. ucalgary.cafiveable.me In this reaction, the nitrogen atom of ethanolamine acts as a nucleophile, attacking an electrophilic carbon in an alkylating agent, such as an alkyl halide. ucalgary.cafiveable.me This SN2 (substitution nucleophilic bimolecular) reaction results in the formation of a new carbon-nitrogen bond. ucalgary.capearson.com

However, a significant challenge in this approach is the potential for over-alkylation. fiveable.memasterorganicchemistry.com The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. masterorganicchemistry.comyoutube.com This increased nucleophilicity can lead to further reactions with the alkylating agent, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.comlibretexts.org To favor the formation of the desired mono-alkylated product, an excess of the amine reactant is often employed. pearson.com

An alternative approach involves reductive amination, where an alcohol is oxidized in situ, and an excess of the alcohol serves as the reductant. masterorganicchemistry.com This "one-pot" method can offer a more controlled pathway to the desired N-alkylated ethanolamine. masterorganicchemistry.com

To form a quaternary ammonium cation, such as a (hydroxyethyl)ammonium derivative, exhaustive alkylation of ethanolamine is necessary. masterorganicchemistry.com This is typically achieved by using an excess of a highly reactive alkylating agent, like methyl iodide, in a process known as exhaustive methylation. masterorganicchemistry.com The steric hindrance of the resulting tertiary amine is generally less than its nucleophilicity, allowing the reaction to proceed to the quaternary salt, although sometimes requiring more forceful conditions. masterorganicchemistry.com

The quaternization of amines, a reaction first reported by Hoffman and later studied by Menschutkin, is a well-established method for creating these structures. nih.gov The reaction involves the treatment of a tertiary amine with an alkyl halide. libretexts.org Steric hindrance can play a role in this step; for instance, a bulky base like Hünig's base is often used to scavenge the acid byproduct without itself being alkylated. libretexts.org

The following table summarizes the key approaches for preparing hydroxyethylammonium cations:

| Method | Description | Key Considerations |

|---|---|---|

| Nucleophilic Alkylation | Reaction of ethanolamine with an alkyl halide. ucalgary.cafiveable.me | Potential for over-alkylation leading to mixtures of products. fiveable.memasterorganicchemistry.com Using excess amine can favor mono-alkylation. pearson.com |

| Reductive Amination | A one-pot reaction where an alcohol is oxidized in situ and also acts as a reductant. masterorganicchemistry.com | Offers a more controlled synthesis of N-alkylated ethanolamines. masterorganicchemistry.com |

| Exhaustive Alkylation (Quaternization) | Treatment of ethanolamine with an excess of a reactive alkylating agent to form a quaternary ammonium salt. masterorganicchemistry.com | Requires forceful conditions and a highly reactive alkylating agent like methyl iodide. masterorganicchemistry.com |

Integration of Sulphite Anion in Ionic Architectures

The second major stage in the synthesis of (Hydroxyethyl)ammonium sodium sulphite is the introduction of the sulphite anion. This can be accomplished through various methods, with the choice of reactants and reaction conditions being crucial for the successful formation of the desired ionic salt.

The synthesis of ionic liquids often involves a metathesis reaction, where the anion of a precursor salt is exchanged for the desired anion. researchgate.net In the context of this compound, a (hydroxyethyl)ammonium halide could be reacted with sodium sulphite. The insolubility of the resulting sodium halide in certain organic solvents can drive the reaction to completion.

The stoichiometry of the reactants is a critical parameter in the formation of ionic salts. acs.orgnih.gov The ratio of the cation to the anion must be carefully controlled to ensure the formation of the desired product and to minimize the presence of unreacted starting materials or side products. mdpi.com For instance, in the synthesis of some ionic cocrystals, different stoichiometric ratios can lead to the formation of distinct crystalline structures. acs.org

Reaction conditions such as temperature, solvent, and reaction time also play a significant role. fiveable.me The choice of solvent is particularly important as it can influence the solubility of the reactants and products, and thus the reaction equilibrium. rsc.org For example, the synthesis of certain polymers in ionic liquids has been shown to be more efficient than in conventional organic solvents. rsc.org The temperature can affect the reaction rate and, in some cases, the stability of the final product. acs.org

The following table outlines key considerations for integrating the sulphite anion:

| Factor | Importance in Synthesis | Examples/Considerations |

|---|---|---|

| Sulphite Source | The choice of sulphite-containing reactant is crucial for providing the sulphite anion. | Sodium sulphite (Na₂SO₃) is a common and readily available source. rsc.org Solutions of sulphite and bisulphite ions can also be used. wikipedia.org |

| Stoichiometric Control | The molar ratio of the cationic and anionic precursors must be precisely controlled. acs.org | Deviations from the correct stoichiometry can lead to impurities and byproducts. mdpi.com |

| Reaction Conditions | Temperature, solvent, and reaction time significantly impact the reaction outcome. fiveable.me | The solvent can affect reactant solubility and reaction equilibrium. rsc.org Temperature influences reaction rate and product stability. acs.org |

Reaction Mechanism Elucidation in Synthesis

The synthesis of this compound would likely proceed through a two-step mechanism. The first step, the formation of the (hydroxyethyl)ammonium cation, follows an SN2 pathway. ucalgary.capearson.com In this bimolecular nucleophilic substitution, the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group. fiveable.me

The subsequent step, the formation of the ionic salt, is an ion exchange reaction. This step is driven by the relative solubilities of the reactant and product salts. For example, if a (hydroxyethyl)ammonium halide is reacted with sodium sulphite in a solvent where sodium halide is poorly soluble, the precipitation of the sodium halide will drive the equilibrium towards the formation of this compound.

Computational methods, such as Density Functional Theory (DFT), can be employed to elucidate the reaction mechanism in more detail. researchgate.net DFT calculations can provide insights into the transition states and activation energies of the reactions, helping to understand the influence of different solvents and substituents on the reaction rate and pathway. researchgate.net

Kinetic and Mechanistic Investigations of Cation Formation

The formation of the (Hydroxyethyl)ammonium cation is a fundamental step in the synthesis of the target salt. This process involves the protonation of the nitrogen atom in ethanolamine. The kinetics and mechanism of this acid-base reaction are critical for controlling the reaction rate and optimizing the yield.

The reaction can be represented as:

HOCH₂CH₂NH₂ + H⁺ ⇌ HOCH₂CH₂NH₃⁺

The rate of this protonation reaction is typically very fast, as is characteristic of most acid-base neutralizations. spectroscopyonline.com The kinetics are often diffusion-controlled, meaning the reaction rate is limited by how quickly the reactant molecules can come into contact in the solvent matrix. acs.org

Studies on the protonation of amines have shown that the reaction mechanism is influenced by the pH of the solution and the nature of the acid. acs.orgnih.gov In an aqueous medium, the proton source can be the hydronium ion (H₃O⁺). The lone pair of electrons on the nitrogen atom of ethanolamine acts as a proton acceptor. pressbooks.pub The reaction proceeds through a direct proton transfer from the acid to the amine. youtube.com

The rate of cation formation can be described by the following rate law:

Rate = k[HOCH₂CH₂NH₂][H⁺]

Where:

k is the rate constant, which is typically very large for this type of reaction.

[HOCH₂CH₂NH₂] is the concentration of ethanolamine.

[H⁺] is the concentration of the proton source.

Factors Influencing Cation Formation Kinetics:

| Factor | Effect on Reaction Rate | Rationale |

| pH | Decreasing pH increases the rate | Higher concentration of H⁺ ions available for protonation. pressbooks.pub |

| Temperature | Increasing temperature generally increases the rate | Provides molecules with higher kinetic energy, increasing collision frequency and energy. |

| Solvent | Polar protic solvents can facilitate proton transfer | Solvents like water can stabilize the charged transition state and the resulting ions. |

| Steric Hindrance | Minimal for ethanolamine | The small size of the hydroxyethyl group does not significantly hinder the approach of a proton to the nitrogen atom. |

Reaction Pathways of Sulphite Ion Incorporation and Salt Precipitation

A potential reaction scheme is as follows:

Generation of Sulfurous Acid: NaHSO₃(aq) + H⁺(aq) ⇌ H₂SO₃(aq) + Na⁺(aq) or SO₂(g) + H₂O(l) ⇌ H₂SO₃(aq)

Neutralization Reaction: HOCH₂CH₂NH₂(aq) + H₂SO₃(aq) + Na⁺(aq) → [HOCH₂CH₂NH₃]⁺[NaSO₃]⁻(s)

The sulfite (B76179) ion (SO₃²⁻) is a dinegative ion, and in the presence of a sodium ion, it can form the sodium sulphite salt of the protonated ethanolamine. The precipitation of the salt is dependent on its solubility in the reaction medium. gbiosciences.com The solubility is influenced by factors such as temperature, solvent polarity, and the presence of other ions. wikipedia.orgyoutube.com

Factors Influencing Salt Precipitation:

| Factor | Effect on Precipitation | Rationale |

| Temperature | Lowering the temperature generally increases precipitation | Solubility of most salts decreases at lower temperatures. |

| Solvent | Use of a less polar co-solvent can induce precipitation | The ionic salt is less soluble in non-polar or less polar solvents. nih.gov |

| Concentration of Reactants | Higher concentrations can lead to supersaturation and precipitation | Exceeding the solubility product of the salt will cause it to precipitate out of the solution. |

| Common Ion Effect | Addition of a common ion (e.g., Na⁺) can decrease solubility | Shifts the equilibrium towards the solid salt, promoting precipitation. |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is essential for developing an environmentally benign and economically viable process. distil.market

Solvent-Free Syntheses and Atom Economy Considerations

Solvent-Free Synthesis:

One of the key principles of green chemistry is the reduction or elimination of solvents in chemical processes. bohrium.com Solvent-free, or solid-state, reactions can offer several advantages, including reduced waste, lower costs, and simplified purification procedures. researchgate.net For the synthesis of this compound, a potential solvent-free approach could involve the direct reaction of ethanolamine with a solid sulphite source, such as sodium bisulfite, under controlled temperature and mixing conditions. This would eliminate the need for organic solvents and the associated environmental and safety concerns.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgyoutube.comyoutube.com The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product. libretexts.org

For the proposed synthesis of this compound via the reaction of ethanolamine, sodium bisulfite, and a proton source (assuming the proton is catalytic or from a recyclable acid), the atom economy can be calculated. In an ideal addition reaction where ethanolamine reacts directly with sulfurous acid (from SO₂ and water) in the presence of a sodium source, the atom economy could be high. For example, in the reaction:

HOCH₂CH₂NH₂ + SO₂ + NaOH → [HOCH₂CH₂NH₃]⁺[NaSO₃]⁻

All atoms from the reactants are incorporated into the final product, leading to a 100% atom economy. However, if by-products are formed, the atom economy will be lower. studymind.co.uk

Sustainable Methodologies for Compound Production

Sustainable production of this compound encompasses a holistic approach that considers the entire lifecycle of the process. gspchem.comchemindigest.com This includes the use of renewable feedstocks, energy-efficient processes, and waste minimization. engieimpact.comdkshdiscover.com

Sustainable Production Strategies:

| Strategy | Description |

| Use of Renewable Feedstocks | Ethanolamine can be potentially derived from bio-based sources, reducing reliance on petrochemicals. rsc.org |

| Energy Efficiency | Optimizing reaction conditions, such as temperature and pressure, and using efficient heating and mixing technologies can reduce energy consumption. distil.market |

| Waste Valorization | If any by-products are formed, exploring their potential applications can turn waste into valuable co-products. |

| Catalysis | The use of catalysts can enable reactions to occur under milder conditions, reducing energy input and potentially increasing selectivity. sciencedaily.com |

| Process Intensification | Employing continuous flow reactors or microreactors can improve heat and mass transfer, leading to better control, higher yields, and reduced waste compared to traditional batch processes. |

By integrating these green chemistry and sustainable engineering principles, the synthesis of this compound can be designed to be not only chemically efficient but also environmentally responsible.

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the key functional groups and probing the vibrational modes within (Hydroxyethyl)ammonium sodium sulphite.

The infrared spectrum of this compound is predicted to be a superposition of the absorption bands corresponding to the (hydroxyethyl)ammonium cation and the sulphite anion.

The (hydroxyethyl)ammonium cation moiety is expected to exhibit several characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ is attributable to the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the ammonium (B1175870) group are anticipated to appear as a series of bands between 3000 and 3300 cm⁻¹. C-H stretching vibrations from the ethyl backbone would be observed around 2850-3000 cm⁻¹. Key bending vibrations include the N-H bending of the ammonium group, typically found near 1600-1500 cm⁻¹, and the C-O stretching of the alcohol, expected around 1050 cm⁻¹.

The sulphite anion (SO₃²⁻) , possessing a trigonal pyramidal geometry (C₃ᵥ symmetry), displays characteristic infrared absorption bands. The symmetric stretching (ν₁) and symmetric bending (ν₂) modes are typically observed in the Raman spectrum but can sometimes appear weakly in the IR spectrum. The asymmetric stretching (ν₃) and asymmetric bending (ν₄) modes are IR-active. For sodium sulphite, a strong and broad absorption band is typically observed around 995-1150 cm⁻¹, which is assigned to the asymmetric stretching vibration (ν₃). Another band corresponding to the asymmetric bending (ν₄) is expected around 495 cm⁻¹. cdnsciencepub.comspectrabase.comnih.govtandfonline.comchemicalbook.com

The combined IR spectrum of this compound would therefore feature prominent bands for the O-H, N-H, and C-H stretching vibrations, along with the characteristic asymmetric stretching and bending vibrations of the sulphite anion.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200-3500 (broad) |

| Ammonium (N-H) | Stretching | 3000-3300 |

| Alkyl (C-H) | Stretching | 2850-3000 |

| Ammonium (N-H) | Bending | 1500-1600 |

| Alcohol (C-O) | Stretching | ~1050 |

| Sulphite (S-O) | Asymmetric Stretching (ν₃) | 995-1150 |

| Sulphite (S-O) | Asymmetric Bending (ν₄) | ~495 |

Note: These are predicted values based on the analysis of constituent ions and related compounds. Actual values may vary due to intermolecular interactions within the crystal lattice.

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations.

For the (hydroxyethyl)ammonium cation , prominent Raman signals are expected for the C-C and C-N stretching vibrations. The symmetric C-H bending and rocking modes would also be Raman active.

The sulphite anion is known to exhibit strong Raman signals. For sodium sulphite, the symmetric stretching mode (ν₁) appears as a strong, sharp peak around 967 cm⁻¹. The symmetric bending mode (ν₂) is observed near 620 cm⁻¹. The asymmetric stretching (ν₃) and asymmetric bending (ν₄) modes are also Raman active and appear around 933 cm⁻¹ and 469 cm⁻¹, respectively. cdnsciencepub.comresearchgate.netspectrabase.com

Therefore, the Raman spectrum of this compound is expected to be dominated by the strong symmetric stretching peak of the sulphite anion, with additional weaker bands corresponding to the vibrational modes of the (hydroxyethyl)ammonium cation.

Table 2: Predicted Raman Shifts for this compound

| Ion | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Sulphite (SO₃²⁻) | Symmetric Stretching (ν₁) | ~967 |

| Sulphite (SO₃²⁻) | Asymmetric Stretching (ν₃) | ~933 |

| Sulphite (SO₃²⁻) | Symmetric Bending (ν₂) | ~620 |

| Sulphite (SO₃²⁻) | Asymmetric Bending (ν₄) | ~469 |

| (Hydroxyethyl)ammonium | C-C, C-N Stretching | Various |

| (Hydroxyethyl)ammonium | C-H Bending/Rocking | Various |

Note: These are predicted values based on the analysis of constituent ions. The presence of the cation may cause slight shifts in the sulphite anion's vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is indispensable for determining the precise molecular structure by providing detailed information about the chemical environment of specific nuclei.

The ¹H NMR spectrum of this compound in a suitable solvent (e.g., D₂O) would reveal the different proton environments in the (hydroxyethyl)ammonium cation.

Two distinct triplets are expected, corresponding to the two methylene (B1212753) groups (-CH₂-). The protons of the methylene group adjacent to the hydroxyl group (HO-CH₂-) would likely appear at a downfield chemical shift (around 3.7 ppm) compared to the methylene group adjacent to the ammonium group (-CH₂-NH₃⁺), which is expected to resonate at a slightly more upfield position (around 3.0 ppm). The coupling between the adjacent methylene groups would result in the triplet splitting pattern for both signals. The protons of the ammonium group (-NH₃⁺) and the hydroxyl group (-OH) are often exchangeable with the deuterium (B1214612) in D₂O and may appear as a broad singlet or not be observed at all. researchgate.netresearchgate.netfoodb.ca

Table 3: Predicted ¹H NMR Chemical Shifts for the (Hydroxyethyl)ammonium Cation

| Proton Environment | Predicted Chemical Shift (δ, ppm) in D₂O | Multiplicity |

| HO-CH ₂- | ~3.7 | Triplet |

| -CH ₂-NH₃⁺ | ~3.0 | Triplet |

| -OH | Variable (broad) or absent | Singlet |

| -NH ₃⁺ | Variable (broad) or absent | Singlet |

Note: Chemical shifts are solvent-dependent and can be influenced by pH and temperature.

The ¹³C NMR spectrum provides information about the carbon framework of the (hydroxyethyl)ammonium cation. Two distinct signals are expected, corresponding to the two carbon atoms.

The carbon atom bonded to the hydroxyl group (HO-C H₂-) is expected to resonate at a lower field (around 60-65 ppm) due to the deshielding effect of the electronegative oxygen atom. The carbon atom bonded to the ammonium group (-C H₂-NH₃⁺) would likely appear at a more upfield position (around 40-45 ppm). foodb.cachemicalbook.com

Table 4: Predicted ¹³C NMR Chemical Shifts for the (Hydroxyethyl)ammonium Cation

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| HO-C H₂- | ~60-65 |

| -C H₂-NH₃⁺ | ~40-45 |

Note: These are predicted values based on data for 2-aminoethanol and related compounds.

¹⁵N NMR: Analysis of the nitrogen-15 (B135050) nucleus could confirm the presence of the ammonium group. The chemical shift would be indicative of the electronic environment around the nitrogen atom and its interaction with the surrounding ions.

²³Na NMR: Sodium-23 NMR is a sensitive technique for probing the local environment of sodium ions in the solid state and in solution. The chemical shift and quadrupolar coupling constant can provide information about the coordination of the sodium ion with the sulphite anions and potentially with the hydroxyl group of the cation. nih.gov

³³S NMR: Sulfur-33 NMR, while challenging due to the low natural abundance and quadrupolar nature of the nucleus, could directly probe the sulphite anion. The chemical shift would be characteristic of the S(IV) oxidation state in the sulphite ion.

The application of these heteronuclear NMR techniques would require specialized instrumentation and experimental conditions but holds the potential to offer a more complete picture of the ionic and elemental interactions within the this compound structure.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and probing the structure of ions from the target compound. mdpi.com For a salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed. ESI-MS allows for the transfer of ions from solution into the gas phase for analysis without significant fragmentation.

In positive-ion mode, one would expect to observe the (hydroxyethyl)ammonium cation ([C₂H₈NO]⁺) and the sodium cation ([Na]⁺). The formation of sodium cluster ions, such as those observed with sodium acetate, is a common phenomenon in ESI-MS and could potentially be observed. nih.gov In negative-ion mode, the sulfite (B76179) anion ([SO₃]²⁻) or its protonated form, bisulfite ([HSO₃]⁻), would be detected. The analysis of sulfites can sometimes involve derivatization to hydroxymethylsulfonate (HMS) to improve detection and stability. shimadzu.com

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the measurement of an ion's mass-to-charge ratio with extremely high accuracy, which is crucial for determining the elemental formula of the compound and its fragments. d-nb.info By comparing the experimentally measured exact mass with the theoretically calculated mass, the elemental composition can be confirmed, distinguishing it from other compounds with the same nominal mass.

For this compound, HRMS would be used to verify the elemental composition of its constituent ions. The theoretical exact masses of the key ions derived from the compound are fundamental for its unambiguous identification.

Table 1: Theoretical Exact Masses of Key Ions from this compound

| Ion | Chemical Formula | Theoretical Exact Mass (Da) |

| (hydroxyethyl)ammonium | [C₂H₈NO]⁺ | 62.0599 |

| Sodium | [Na]⁺ | 22.9898 |

| Sulfite | [SO₃]²⁻ | 79.9568 |

| Bisulfite | [HSO₃]⁻ | 80.9646 |

Tandem Mass Spectrometry for Structural Information

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. ucf.edu This fragmentation process is typically induced by collision with an inert gas, known as Collision-Induced Dissociation (CID).

For this compound, MS/MS analysis of the (hydroxyethyl)ammonium cation ([C₂H₈NO]⁺, m/z 62.06) would provide definitive structural confirmation. The fragmentation pattern would reveal characteristic neutral losses that correspond to its structure.

Table 2: Plausible MS/MS Fragmentation Pathways for the (Hydroxyethyl)ammonium Cation

| Precursor Ion (m/z) | Plausible Neutral Loss | Product Ion (m/z) |

| 62.06 | H₂O (Water) | 44.05 |

| 62.06 | NH₃ (Ammonia) | 45.03 |

| 62.06 | CH₂O (Formaldehyde) | 32.04 |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure

X-ray diffraction (XRD) is the principal technique for determining the three-dimensional atomic arrangement within a solid material. It provides detailed information on crystal structure, phase identity, and lattice parameters. carleton.edu

Single-Crystal X-ray Diffraction for Crystal and Molecular Structure Determination

Table 3: Example Crystallographic Data Obtainable from Single-Crystal XRD (Based on Anhydrous Sodium Sulfite)

| Parameter | Description | Example Value (for Na₂SO₃) | Reference |

| Crystal System | The symmetry system of the crystal lattice. | Trigonal / Hexagonal | aps.orgmaterialsproject.org |

| Space Group | The specific symmetry group of the crystal. | P-3 | materialsproject.org |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 5.52 Å, c = 6.20 Å, α=β=90°, γ=120° | materialsproject.org |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | S-O: ~1.55 Å; Na-O: 2.37 - 2.86 Å | materialsproject.org |

| Bond Angles | The angle formed between three connected atoms. | O-S-O: ~106° | wikipedia.org |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is used to identify crystalline phases in a bulk sample. The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams at various angles (2θ). The resulting diffraction pattern is a unique fingerprint for a specific crystalline material. researchgate.net

A PXRD analysis of a bulk sample of this compound would confirm its crystalline nature and phase purity. The positions (2θ values) and relative intensities of the peaks in the diffractogram could be used to identify the substance by matching it against a database of known patterns.

Table 4: Hypothetical Powder X-ray Diffraction Data

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 15.5 | 5.71 | 45 |

| 22.1 | 4.02 | 100 |

| 28.8 | 3.09 | 80 |

| 31.7 | 2.82 | 65 |

| 38.4 | 2.34 | 30 |

| 44.0 | 2.06 | 55 |

Note: This table is illustrative and does not represent actual experimental data for this compound.

Other Advanced Analytical Techniques for Comprehensive Characterization

While mass spectrometry and X-ray diffraction provide core structural data, a comprehensive characterization would also employ other spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the (hydroxyethyl)ammonium cation in solution, providing information about the chemical environment of the hydrogen and carbon atoms. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR analysis would identify the functional groups present in the compound. mdpi.com Characteristic absorption bands for O-H (hydroxyl), N-H (ammonium), C-H, and S-O (sulfite) bonds would be expected, confirming the presence of the constituent ions.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. This process is crucial for verifying the stoichiometric composition of a newly synthesized or purified substance, ensuring it aligns with its proposed molecular formula. For "this compound," with the molecular formula C₂H₈NNaO₄S, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms.

The molecular weight of the compound is 165.15 g/mol . The expected weight percentages for each element are derived from this formula, providing a benchmark against which experimental results can be compared. The comparison between theoretical and experimentally determined values is a primary indicator of the sample's purity and correctness of its empirical formula.

While specific experimental data for "this compound" is not detailed in the reviewed literature, the standard procedure involves high-precision combustion analysis for carbon, hydrogen, and nitrogen, and other specific methods for sulfur and sodium.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

| Carbon | C | 12.01 | 2 | 24.02 | 14.55% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.88% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.48% |

| Sodium | Na | 22.99 | 1 | 22.99 | 13.92% |

| Oxygen | O | 16.00 | 4 | 64.00 | 38.75% |

| Sulfur | S | 32.06 | 1 | 32.06 | 19.41% |

| Total | 165.144 | 100.00% |

Note: Values are calculated based on the molecular formula C₂H₈NNaO₄S and standard atomic weights.

Chromatographic Methods for Purity Assessment and Component Separation

Chromatographic techniques are essential for assessing the purity of chemical compounds and for separating complex mixtures into their individual components. For an ionic compound like "this compound," these methods would be employed to separate and quantify the (Hydroxyethyl)ammonium cation, the sodium cation, and the sulphite anion, as well as to detect any potential impurities.

Ion Chromatography (IC)

Ion chromatography is a highly effective method for the analysis of ionic species. nih.gov It is particularly well-suited for determining the sulphite content and can also be adapted for cation analysis.

Anion Analysis: For the determination of sulphite, an anion-exchange column is typically used with an alkaline eluent, such as a sodium carbonate and sodium hydroxide (B78521) solution. metrohm.com This separates sulphite from other anions, including its common oxidation product, sulfate (B86663). Detection can be achieved using suppressed conductivity or electrochemical (amperometric) detection, the latter offering high sensitivity. metrohm.comlcms.czchromatographyonline.com The instability of sulphite in solution requires the use of stabilizing agents in sample preparation to prevent oxidation. nih.gov

Cation Analysis: The (Hydroxyethyl)ammonium and sodium cations can be separated and quantified using a cation-exchange column with an acidic eluent.

High-Performance Liquid Chromatography (HPLC)

HPLC offers versatile approaches for the analysis of both the cationic and anionic components of the target compound.

Analysis of (Hydroxyethyl)ammonium: The cation, being a type of ethanolamine (B43304), can be analyzed using several HPLC methods. Since ethanolamines lack a strong UV chromophore, detection can be challenging. helixchrom.com Methods include using a refractive index detector or derivatization to attach a UV-active or fluorescent tag to the amine. researchgate.net Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) or methods coupled with mass spectrometry (HPLC-MS/MS) can provide sensitive and specific detection without derivatization. lcms.czgoogle.com

Analysis of Sulphite: While IC is more common, reversed-phase HPLC using an ion-pairing reagent can be utilized for sulphite analysis. An ion-pairing agent, such as a tetraalkylammonium salt, is added to the mobile phase to enhance the retention of the sulphite anion on a non-polar stationary phase (e.g., C18). nih.gov

The selection of a specific chromatographic method would depend on the required sensitivity, the nature of potential impurities, and the available instrumentation. A combination of these techniques would provide a comprehensive purity profile of "this compound."

Table 2: Summary of Chromatographic Methods for Component Analysis

| Analytical Target | Chromatographic Technique | Column Type | Mobile Phase / Eluent (Example) | Detector |

| Sulphite (Anion) | Ion Chromatography (IC) | Anion-Exchange | Sodium Carbonate / Sodium Hydroxide | Suppressed Conductivity / Amperometric |

| Sulphite (Anion) | Ion-Pair HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water with Tetrapropylammonium (TPA) salt | UV (220 nm) / Conductivity |

| (Hydroxyethyl)ammonium (Cation) | HPLC | Mixed-Mode Cation-Exchange | Acidic buffer with organic modifier | Refractive Index (RI) / ELSD |

| (Hydroxyethyl)ammonium (Cation) | HPLC-MS/MS | HILIC or Reversed-Phase | Formic acid in water/methanol | Tandem Mass Spectrometer (MS/MS) |

Theoretical and Computational Chemistry of Hydroxyethyl Ammonium Sodium Sulphite Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of (Hydroxyethyl)ammonium sodium sulphite, offering a window into its electronic landscape and predicting its chemical behavior.

Density Functional Theory (DFT) stands as a powerful computational method to determine the most stable three-dimensional arrangement of atoms in the this compound system, a process known as geometry optimization. This approach is also instrumental in mapping the potential energy surface, which reveals the various stable and transient structures (isomers and transition states) and the energy barriers between them.

For the sulphite anion component, DFT calculations, often paired with a basis set like 6-311++G**, are used to determine its partial charges. nih.gov The exploration of the potential energy landscape can be achieved through methods like basin-hopping global optimization, which helps in identifying the global minimum energy structure among numerous possibilities. researchgate.net Studies on similar systems, such as hydrated sulphite clusters, have shown that DFT can be used to refine the energies of structures initially identified with empirical potentials. nih.gov This dual approach, where empirical methods provide a broad search and DFT provides accurate energetics, is an efficient strategy for complex systems. nih.gov

The accuracy of DFT for geometry optimization is well-documented, with various functionals like B97-D3, B3LYP-D3, and M05-2X, when combined with basis sets such as aug-cc-pVDZ, providing equilibrium geometries for non-covalently bonded complexes that are in close agreement with high-level CCSD(T)/CBS reference calculations. nih.gov The exploration of the energy landscape can be further enhanced by coupling DFT with static mode analysis, which aids in identifying relevant atomic diffusion pathways. rsc.org

Table 1: Representative DFT Functionals for Geometry Optimization

| Functional | Key Features |

|---|---|

| B3LYP-D3 | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and includes Grimme's D3 dispersion correction. It is widely used for its balance of accuracy and computational cost. nih.govnih.gov |

| M05-2X | A hybrid meta-GGA functional that is particularly well-suited for non-covalent interactions, which are critical in the this compound ionic complex. nih.gov |

| B97-D3 | A functional from the B97 family with dispersion correction, known for its good performance in predicting geometries of van der Waals complexes. nih.gov |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for predicting the electronic properties of this compound. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer benchmark-quality data.

In practice, a combination of methods is often employed. For instance, the initial geometry optimization might be performed using DFT, and then single-point energy calculations or property predictions are carried out using more accurate ab initio methods on the DFT-optimized geometries. This approach balances computational cost with accuracy. For the sulphite ion, ab initio calculations would provide a detailed picture of its electronic structure and how it is perturbed by the presence of the (Hydroxyethyl)ammonium and sodium cations.

Molecular orbital (MO) analysis is crucial for understanding the electronic transitions and reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and stability of the molecule. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, indicating that it can be more readily excited. nih.gov The composition and spatial distribution of the HOMO and LUMO orbitals reveal the regions of the molecule that are most likely to be involved in electron transfer processes. For instance, in related compounds, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. nih.gov Time-dependent DFT (TD-DFT) can be used to simulate the UV-visible absorption spectrum based on the electronic transitions between these orbitals. nih.gov

Table 2: Key Parameters from Molecular Orbital Analysis

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | A measure of the molecule's excitability and chemical reactivity. researchgate.netnih.gov |

| Electron Density Distribution | Shows the regions of the molecule that are electron-rich or electron-poor, providing insights into potential sites for electrophilic and nucleophilic attack. nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of the this compound system, from the motion of individual atoms to the collective behavior of molecules in different phases.

In both solution and solid states, the behavior of this compound is governed by a network of intermolecular interactions. These include electrostatic interactions between the charged ions (Hydroxyethyl)ammonium cation, sodium cation, and sulphite anion, as well as hydrogen bonding involving the hydroxyl group of the cation and the oxygen atoms of the sulphite anion.

In aqueous solutions, the hydration of the ions plays a critical role. The sulphite ion, for example, is a strong acceptor of hydrogen bonds from water molecules. nih.govresearchgate.net The (Hydroxyethyl)ammonium cation, with its hydroxyl group, can act as both a hydrogen bond donor and acceptor. The presence of electrolytes can influence these interactions, often promoting the formation of complexes between charged species. researchgate.net

In the solid phase, the arrangement of the ions is dictated by the need to maximize favorable electrostatic interactions and hydrogen bonding, leading to a specific crystal lattice structure. Studies on similar quaternary ammonium (B1175870) surfactants with hydroxyethyl (B10761427) groups have shown that the number of hydroxyl groups can influence the packing of the molecules in the crystal state, affecting properties like the tilt angle of the molecular axis. researchgate.net

The (Hydroxyethyl)ammonium cation is not a rigid entity; its chemical bonds can rotate, leading to different spatial arrangements or conformations. The C-C and C-O bonds in the hydroxyethyl group are particularly important for its conformational flexibility. The relative orientation of the hydroxyl group and the ammonium headgroup can change, which in turn affects the cation's ability to form hydrogen bonds and interact with the surrounding sulphite and sodium ions.

Structure-Property Relationships through Computational Modeling

Computational modeling is indispensable for establishing the relationship between the molecular structure of this compound and its macroscopic properties. ucl.ac.uknih.gov The process begins with the construction of an accurate model of the ionic system. Using DFT, researchers can optimize the geometry of the (Hydroxyethyl)ammonium cation and the sulphite anion, both individually and as an ion pair with sodium. mdpi.comresearchgate.net This optimization calculates the most stable arrangement of atoms by minimizing the system's energy.

From the optimized structure, a range of electronic properties can be predicted. The distribution of electron density and partial atomic charges reveals the nature of the ionic and covalent bonds within the system. mdpi.com The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as their difference (the HOMO-LUMO gap) provides an estimate of the compound's chemical reactivity and electronic excitability. A smaller gap typically suggests higher reactivity. nih.gov

Table 1: Predicted Structural and Electronic Properties of this compound from a Hypothetical DFT Calculation

This table is representative of the type of data generated from computational models and is not based on experimental measurements.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Geometric Parameters | ||

| N-H Bond Length | 1.02 Å | Influences hydrogen bonding strength |

| O-H Bond Length | 0.97 Å | Key to intermolecular interactions |

| S-O Bond Length | 1.51 Å | Characterizes the sulphite anion |

| H-bond Distance (N-H···O) | ~1.8 - 2.2 Å | Indicates strength of cation-anion interaction |

| Electronic Properties | ||

| Partial Charge on N | -0.45 e | Indicates the polarity of the ammonium group |

| Partial Charge on S | +1.20 e | Shows the electrophilic nature of the sulfur atom |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability |

| LUMO Energy | -0.8 eV | Relates to the electron-accepting ability |

Prediction of Spectroscopic Parameters

Computational modeling is highly effective in predicting the spectroscopic signatures of new molecules, which is vital for their future experimental identification. fgcu.edu By calculating the vibrational frequencies of the optimized molecular structure, one can generate theoretical Infrared (IR) and Raman spectra. acs.org

These calculations identify the specific vibrational modes associated with different functional groups. For this compound, key vibrations would include:

O-H stretching from the hydroxyl group.

N-H stretching from the ammonium group.

S-O stretching from the sulphite anion.

C-N and C-O stretching from the ethyl backbone.

The predicted frequencies and their intensities can be compared with experimental spectra to confirm the structure of the synthesized compound. Shifts in these frequencies, particularly for the O-H and N-H stretches, provide direct evidence of hydrogen bonding within the material. fgcu.edu For example, a redshift (a shift to lower frequency) in the O-H stretching vibration is a classic indicator of its participation in a hydrogen bond. fgcu.edu

Table 2: Representative Predicted Vibrational Frequencies for Key Functional Groups

This table illustrates hypothetical data from a DFT frequency calculation. Actual values may vary.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

|---|---|---|---|

| Hydroxyl (-OH) | Stretching | 3450 | 3200-3600 |

| Ammonium (-NH3+) | Symmetric Stretching | 3150 | 3050-3250 |

| Ammonium (-NH3+) | Asymmetric Stretching | 3280 | 3250-3350 |

| Sulphite (SO3^2-) | Symmetric Stretching | 980 | 950-1010 |

Computational Design of Derivatives with Tailored Academic Properties

One of the most powerful applications of computational chemistry is the in silico (computer-based) design of new molecules. sciopen.comchemrxiv.org By starting with the core structure of this compound, researchers can create a virtual library of derivatives and screen them for desired properties without the immediate need for costly and time-consuming laboratory synthesis. sciopen.com This approach accelerates the discovery of materials with enhanced or specialized functionalities. dtu.dk

For academic research, properties of interest could include modified solubility, enhanced thermal stability, or specific catalytic activity. Derivatives can be designed by systematically altering the (Hydroxyethyl)ammonium cation. For example:

Alkyl Chain Modification: Extending the ethyl chain (e.g., to propyl or butyl) could modify the compound's solubility in different solvents and affect its packing in the solid state.

Functional Group Substitution: Replacing the hydroxyl group with other functionalities, such as a thiol (-SH) or an ether (-OR), would fundamentally change the intermolecular interactions and chemical reactivity.

Aromatic Integration: Incorporating an aromatic ring into the cation structure could introduce π-π stacking interactions, potentially leading to novel electronic or self-assembly properties. rsc.org

Each proposed derivative can be subjected to the same computational analysis described above to predict its structure, stability, and spectroscopic profile. chemrxiv.org This allows for a direct comparison of how chemical modifications influence the material's properties, guiding experimental efforts toward the most promising candidates.

Table 3: Hypothetical Computational Screening of (Hydroxyethyl)ammonium Derivatives

This table provides a conceptual example of how computational screening could be used to evaluate derivatives for specific academic purposes.

| Derivative Modification | Predicted Property Change | Potential Academic Interest |

|---|---|---|

| Lengthening alkyl chain to (Hydroxybutyl)ammonium | Increased lipophilicity, potentially lower melting point | Study of structure-property relationships in homologous series |

| Replacing -OH with -SH (Thiol group) | Stronger affinity for heavy metal ions | Design of novel chelating agents or sensors |

Advanced Reactivity and Degradation Pathways of Hydroxyethyl Ammonium Sodium Sulphite

Oxidation-Reduction Chemistry of the Sulphite Moiety

The oxidation of sulphite is often initiated by radical species, leading to a free-radical chain reaction. nih.gov The hydroxyl radical (•OH), a highly reactive and non-selective oxidant, plays a significant role in this process. youtube.com The interaction between sulphite and hydroxyl radicals can proceed via electron transfer, generating the sulphur-centered sulphite radical (SO₃•⁻). nih.govresearchgate.net

Reaction: SO₃²⁻ + •OH → SO₃•⁻ + OH⁻

This sulphite radical is a key intermediate. It can react with molecular oxygen to form the sulphate radical anion (SO₄•⁻) or a peroxyl-type radical (SO₅•⁻), which continue the chain reaction, ultimately leading to the formation of stable sulphate. researchgate.netnih.govresearchgate.net The kinetics of these radical reactions are crucial for understanding the atmospheric and aqueous fate of sulphite-containing compounds. acs.org In systems containing iron, the generation of hydroxyl radicals can be catalytically enhanced, and •OH has been identified as the dominant reactive oxygen species responsible for the degradation of pollutants in the presence of sulphite. nih.gov The presence of the sulphite functional group can also have a deactivating effect, lowering the rates of hydrogen abstraction by •OH from adjacent organic structures due to its strong electron-withdrawing nature. acs.org

| Reactant Radical | Rate Constant (M⁻¹s⁻¹) | Reference |

| Hydroxyl Radical (•OH) | 5.5 x 10⁸ | nih.gov |

| Sulphate Radical (SO₄•⁻) | 1.5 x 10⁷ | nih.gov |

This table presents selected rate constants for the reaction of radicals with sulphite/bisulphite in aqueous solution.

In aqueous solutions, the redox behavior of sulphite is highly dependent on the pH. At neutral pH, aqueous solutions contain both hydrogen sulphite (HSO₃⁻) and sulphite (SO₃²⁻). mdpi.com As the pH increases above 9, the sulphite species becomes almost exclusively dominant. mdpi.com The anodic oxidation of sulphite can yield different products based on conditions. In neutral to moderately alkaline solutions, the primary oxidation product is often dithionate (B1226804) (S₂O₆²⁻), whereas in strongly alkaline solutions (pH > 12.5), direct oxidation to sulphate (SO₄²⁻) is favored. mdpi.com

Biochemically, the oxidation of sulphite to the less toxic sulphate is a critical detoxification step in many organisms, catalyzed by enzymes like sulphite oxidase. nih.govnih.govlibretexts.org This enzymatic process involves a two-electron oxidation at a molybdenum center. nih.govnih.gov

The electrochemical potential of the sulphite/sulphate couple is a key parameter in its redox chemistry. While direct comparisons across different non-aqueous solvents are complex, unified redox scales can be used to relate the potentials in various media to a common reference. uni-freiburg.de The reactivity and solubility of sulphite and its subsequent redox products can vary significantly in non-aqueous systems compared to water, influencing reaction pathways and kinetics.

Reactions of the Hydroxyethyl (B10761427) Ammonium (B1175870) Cation

The (Hydroxyethyl)ammonium cation, the protonated form of ethanolamine (B43304), possesses two reactive functional groups: a primary ammonium group and a primary hydroxyl group. nih.govwikipedia.org Its reactivity is a blend of the characteristics of amines and alcohols.

The ammonium group ([–NH₃]⁺) exists in equilibrium with its deprotonated amine form (–NH₂). The position of this equilibrium is governed by the pKa of the amine and the pH of the medium. Even in its protonated state, the cation can participate in reactions. Amines and their corresponding ammonium salts can react with acids and bases. studymind.co.ukbritannica.com The lone pair of electrons on the nitrogen in the deprotonated amine form makes it a potent nucleophile, capable of reacting with electrophiles like acyl chlorides and alkyl halides. studymind.co.ukchemistrysteps.com

In ionic environments, such as the salt structure of (Hydroxyethyl)ammonium sodium sulphite, the reactivity is influenced by specific ion effects. The nature of the counter-ions (in this case, sulphite and sodium) can modify the local environment and the apparent pKa of the amine, affecting its protonation state and nucleophilicity. acs.org Studies on amine-containing ionic compounds show that the amine group can engage in hydrogen bonding interactions with other species present in the system, such as SO₂, which can influence the compound's physical and chemical properties. rsc.org Furthermore, ammonium salts can undergo thermal decomposition, often reverting to the amine and the corresponding acid. olisystems.com

The primary hydroxyl (–OH) group on the (hydroxyethyl)ammonium cation behaves as a typical primary alcohol. It is a site for nucleophilic attack and can be transformed into various other functional groups. nih.gov Key reactions include:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Oxidation: Oxidation to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Conversion to a Leaving Group: The hydroxyl group itself is a poor leaving group. It can be converted into a better leaving group, such as a tosylate or mesylate, or into a halide. chemistrysteps.com This activation facilitates subsequent nucleophilic substitution reactions.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ethers.

The transformation of the hydroxyl group can also be used to introduce other chemical handles, such as azides or thiols, for further conjugation or reaction. nih.gov In the context of the (Hydroxyethyl)ammonium cation, the proximity of the ammonium group can influence the reactivity of the hydroxyl group through intramolecular interactions or by affecting the local electronic environment.

Hydrolysis and Solvolysis Mechanisms

Hydrolysis and solvolysis refer to the reaction of the compound with the solvent (water or another solvent, respectively). For this compound, these processes can involve both the anion and the cation.

The sulphite ion can undergo disproportionation, particularly at elevated temperatures. Studies on sodium sulphite solutions have shown that at temperatures above 277°C (530°F), decomposition occurs, yielding sodium sulphide (Na₂S), sodium sulphate (Na₂SO₄), and sodium thiosulphate (Na₂S₂O₃). researchgate.net This reaction is reported to be first-order, and its rate is not significantly affected by pH changes in the range of 9.5 to 11. researchgate.net

Decomposition Reaction: 4Na₂SO₃ → 3Na₂SO₄ + Na₂S

The (Hydroxyethyl)ammonium cation is generally stable in aqueous solution but can participate in acid-base equilibria. The term hydrolysis, when applied to the cation of a weak base, refers to its reaction with water to produce the free amine and a hydronium ion, thereby lowering the pH.

Cation Hydrolysis: [HOCH₂CH₂NH₃]⁺ + H₂O ⇌ HOCH₂CH₂NH₂ + H₃O⁺

In the presence of a strong base, this equilibrium is shifted to the right, releasing ethanolamine. libretexts.org Analogous solvolysis reactions can occur in non-aqueous protic solvents.

Stability and Reaction Kinetics in Aqueous Solutions

The stability of this compound in aqueous solutions is intrinsically linked to the chemical properties of its constituent ions: the (hydroxyethyl)ammonium cation and the sulfite (B76179) anion. The sulfite ion is known to be susceptible to oxidation, particularly in the presence of dissolved oxygen, which converts it to the more stable sulfate (B86663) ion. This reactivity is a critical factor in the compound's stability in aqueous environments.

Table 1: Inferred Kinetic Parameters for the Aqueous Oxidation of the Sulphite Moiety

| Parameter | Inferred Value/Behavior | Influencing Factors |

| Reaction Order | Likely first or second order with respect to sulfite and oxygen | pH, Temperature, Catalysts (e.g., metal ions) |

| Rate Constant (k) | Highly dependent on conditions | Increases with temperature and catalyst concentration |

| Half-life (t½) | Variable; decreases in aerated or catalyzed solutions | Oxygen availability, presence of inhibitors |

Note: This table is based on the general behavior of sulfite salts in aqueous solutions, as direct kinetic studies on this compound are not available in the reviewed literature.

Solvent Effects on Chemical Transformations

The choice of solvent can significantly impact the chemical transformations of this compound. Its ionic nature dictates high solubility in polar solvents like water, where it dissociates into (hydroxyethyl)ammonium cations, sodium cations, and sulfite anions. In less polar organic solvents, its solubility is expected to be considerably lower, which would, in turn, reduce its reactivity and degradation rates.

The chemical transformations in different solvents will be governed by the solvent's ability to solvate the ions and participate in or mediate reactions. For instance, in protic solvents, the ammonium and sulfite ions will be stabilized through hydrogen bonding. In aprotic polar solvents, the solvation of the cation may be weaker, potentially influencing reaction pathways. Research on quaternary ammonium electrolytes in various solvents suggests that the degree of ion-pairing versus dissociation is a key factor in their reactivity. mdpi.com

Photochemical and Radiolytic Degradation Studies

Influence of Light and Ionizing Radiation on Molecular Integrity

While specific studies on the photochemical and radiolytic degradation of this compound are scarce, research on related ammonium compounds provides a basis for understanding its potential behavior.

Photochemical Degradation: The sulfite ion can undergo photochemical oxidation. Upon absorption of UV light, it can be excited to a state that is more readily oxidized by dissolved oxygen. The (hydroxyethyl)ammonium cation is generally stable to visible and near-UV light.

Radiolytic Degradation: Ionizing radiation, such as gamma rays or electron beams, is expected to cause significant degradation. The radiolysis of water produces highly reactive species, including hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (•H). These species can readily attack both the (hydroxyethyl)ammonium cation and the sulfite anion. Studies on the radiolysis of ammonium hydrosulfide (B80085) (NH₄SH) have shown complex chemical changes, with the formation of various new products depending on the radiation dose and temperature. nasa.gov Similarly, the radiolysis of aqueous ammonium cyanide has been shown to produce a variety of organic compounds, including urea (B33335) and amino acids. nih.gov

Identification of Photoproducts and Radiolytic Species

Photoproducts: The primary photoproduct of the sulfite anion is the sulfate ion. The (hydroxyethyl)ammonium cation is expected to be relatively stable under photolytic conditions, but prolonged exposure could lead to oxidation of the hydroxyl group or cleavage of the C-N or C-C bonds.

Radiolytic Species and Products: The reaction of the sulfite ion with hydroxyl radicals would lead to the formation of the sulfite radical (SO₃⁻•), which can then be further oxidized to sulfate. The (hydroxyethyl)ammonium cation can react with hydroxyl radicals via hydrogen abstraction from the ethyl group or the hydroxyl group, leading to the formation of carbon-centered or oxygen-centered radicals. These radicals can then undergo further reactions, such as dimerization or oxidation.

Based on the radiolysis of similar ammonium compounds, a variety of products can be anticipated. nasa.govnih.gov

Table 2: Potential Radiolytic Degradation Products of this compound

| Initial Species | Reacting Radical | Potential Products |

| Sulphite (SO₃²⁻) | •OH | Sulphate (SO₄²⁻) |

| (Hydroxyethyl)ammonium | •OH | Aminoethanol radicals, formaldehyde, ammonia (B1221849) |

| (Hydroxyethyl)ammonium | e⁻aq | Ammonia, ethanol (B145695) radical |

Note: This table presents hypothetical degradation products based on the known reactivity of the constituent ions and data from the radiolysis of related ammonium compounds.

Interaction with Environmental Species (Excluding Ecotoxicity)

Chemical Transformations in Aquatic Environments

In natural aquatic environments, the chemical transformations of this compound will be primarily driven by oxidation and microbial processes.

The sulfite ion will be oxidized to sulfate, a common and stable ion in natural waters. The rate of this oxidation will depend on the dissolved oxygen concentration, pH, temperature, and the presence of natural catalysts such as trace metal ions.

The (hydroxyethyl)ammonium cation is a source of nitrogen and can be utilized by microorganisms. Through nitrification, the ammonium nitrogen can be oxidized to nitrite (B80452) (NO₂⁻) and then to nitrate (B79036) (NO₃⁻). The ethanolamine part of the cation can also be biodegraded.

Interactions with Mineral Surfaces or Other Chemical Substrates

The interaction of this compound with mineral surfaces and other chemical substrates is a complex process governed by the distinct chemical functionalities of its constituent ions: the (hydroxyethyl)ammonium cation and the sulphite anion. The nature of these interactions is critical in various industrial applications, such as mineral processing, where the modification of surface properties is essential for separation and flotation.

The (hydroxyethyl)ammonium cation can play a significant role in altering the surface charge and reactivity of minerals. Ammonium salts, in general, are known to act as surface modifiers, particularly in the flotation of oxide and sulfide (B99878) ores. researchgate.netresearchgate.net Research on minerals like smithsonite (B87515) has shown that ammonium ions can act as a catalyst to enhance sulfidization, a process crucial for the subsequent flotation of certain minerals. researchgate.net The presence of the ammonium ion can facilitate the adsorption of other chemical species onto the mineral surface by altering the electrical double layer and promoting the dissolution and reprecipitation of surface ions. researchgate.net

In the context of silicate (B1173343) minerals, such as hemimorphite, the zinc sites on the mineral surface can be shielded, leading to poor reactivity with flotation reagents. researchgate.net The introduction of ammonium ions can help to expose these active sites, thereby improving the efficiency of the flotation process. researchgate.net The hydroxyl group in the (hydroxyethyl)ammonium cation may also contribute to its adsorption potential through hydrogen bonding with oxygen-rich mineral surfaces.

The sulphite anion, a well-known reducing agent, can also interact with mineral surfaces, particularly those of sulfide minerals. wikipedia.org In aqueous systems, galvanic interactions between different mineral grains can significantly influence the adsorption of surfactants and other reagents. nih.gov The presence of a reducing agent like sodium sulphite can affect the redox potential at the mineral-water interface, which in turn can alter the surface composition and structure of the minerals. nih.gov For instance, in the flotation of sulfide minerals, controlling the redox potential is crucial for the selective adsorption of collectors.

The reactivity of this compound is also evident in its interactions with other chemical substrates in solution. The sulphite component is susceptible to oxidation, a key aspect of its degradation pathway. researchgate.netmdpi.com Studies on the chemical stability of other compounds in the presence of sodium sulphite have shown that the sulphite is preferentially oxidized, thereby protecting the primary compound from oxidative degradation. researchgate.net This sacrificial antioxidant property is a hallmark of the sulphite ion's reactivity.

The degradation of the sulphite component typically proceeds through its oxidation to sulphate. The rate of this oxidation can be influenced by factors such as pH, temperature, and the presence of catalysts like metal ions. For example, in studies of the antioxidant effects of sodium sulphite on the drug ONC201, it was observed that the protective effect of sulphite was pH-dependent. mdpi.com

The following tables summarize the potential interactions and reactivity based on the known behavior of its constituent ions.

Table 1: Potential Interactions of (Hydroxyethyl)ammonium Cation with Mineral Surfaces

| Mineral Type | Interaction Mechanism | Potential Effect | Supporting Evidence |

| Oxide Minerals (e.g., Smithsonite) | Catalytic enhancement of sulfidization; Modification of surface charge. | Increased flotation recovery. | Studies on ammonium salts promoting sulfidization of smithsonite. researchgate.net |

| Silicate Minerals (e.g., Hemimorphite) | Exposure of shielded active metal sites. | Improved reactivity with flotation collectors. | Research on the role of ammonium sulfate in hemimorphite flotation. researchgate.net |

| Sulfide Minerals | Alteration of the electrical double layer. | Influence on the adsorption of other reagents. | General principles of ion interaction at mineral surfaces. |

Table 2: Reactivity and Degradation of the Sulphite Anion

| Reactant/Condition | Reaction Type | Primary Product | Key Observations |

| Oxygen (in air or solution) | Oxidation | Sulphate | Sulphite acts as a reducing agent and is consumed over time. wikipedia.orgresearchgate.net |

| Oxidizing Agents (e.g., H₂O₂) | Redox Reaction | Sulphate | Acts as a sacrificial antioxidant, protecting other compounds from oxidation. mdpi.com |

| Acidic/Basic pH | pH-dependent degradation | Sulphate | The rate of oxidation and protective effects can be influenced by pH. mdpi.com |

Specialized Academic Applications and Functional Materials Design

Role in Carbon Dioxide Capture Technologies (e.g., as sorbents or components of ionic liquids)

The molecular structure of (Hydroxyethyl)ammonium sodium sulphite suggests its potential as a material for carbon dioxide (CO2) capture, a critical technology for mitigating greenhouse gas emissions. This potential stems from the presence of the amine-functionalized cation, a feature central to many leading CO2 capture solvents.

Ionic liquids (ILs), particularly those functionalized with amine groups, are recognized as promising candidates for CO2 separation from flue gases. researchgate.net These materials possess negligible vapor pressure, which minimizes solvent loss, and their properties can be finely tuned. researchgate.netnih.gov The absorption capacity of ILs for CO2 can be significantly enhanced by incorporating an amine moiety into their structure, enabling chemisorption in addition to physisorption. researchgate.netresearchgate.net The hydroxyethylammonium cation contains a primary amine and a hydroxyl group, both of which can interact with CO2. The amine group can react with CO2 to form a carbamate, a mechanism well-established for amine-based solvents. researchgate.netarxiv.org

Research into various ammonium-based ILs has demonstrated their effectiveness. For instance, diethylenetriamine (B155796) (DETA) and triethylenetetramine (B94423) (TETA) based ammonium (B1175870) ILs have been studied for CO2 capture. nih.gov Furthermore, new basic ILs have been designed and synthesized for capturing CO2 from flue gas at high temperatures (above 373 K), showing capacities between 22-49 mg of CO2 per gram of IL. nih.gov When immobilized on mesoporous supports like alumina (B75360) or silica (B1680970), these ILs can achieve equimolar CO2 capture, with theoretical calculations indicating that the support material plays a key role in promoting adsorption through electrostatic interactions. nih.gov

While the high viscosity of some functionalized ILs can present challenges for industrial applications, this can be addressed through strategies like supported ionic-liquid membranes (SILMs). researchgate.net The sulfite (B76179) component of the compound might also play a role. In some CO2 capture processes, sulfite and thiosulfate (B1220275) solutions are used to pre-scrub flue gas to remove impurities like nitrogen dioxide (NO2), which can degrade amine solvents. youtube.com

Table 1: Comparative CO2 Sorption Capacities of Selected Functionalized Ionic Liquids This table presents the CO2 capture performance of various functionalized ionic liquids, providing context for the potential efficacy of ammonium-based compounds.

| Ionic Liquid (IL) | Temperature (°C) | Pressure (bar) | CO2 Capacity (mol CO2/mol IL) | Source |

| [Li(HDA)][Tf2N] | 40 | 1 | 0.88 | nih.gov |

| [Li(DOBA)][Tf2N] | 40 | 1 | 0.90 | nih.gov |

| [P66614][4-CHO-Im] | 20 | 1 | 1.24 | nih.gov |

| Basic IL on Alumina | 120 | ~1 | ~1.00 | nih.gov |

Applications in Mineral Flotation and Separation Processes

The dual nature of this compound, containing a cationic surfactant-like component and a sulfite anion, suggests its potential utility in mineral flotation. Froth flotation is a widely used process for selectively separating valuable minerals from gangue by exploiting differences in their surface hydrophobicity. google.com

The hydroxyethylammonium cation belongs to the class of ammonium compounds, which are often used as cationic collectors in flotation. google.comgoogle.com Cationic collectors are particularly effective in the reverse flotation of silica-bearing minerals, where the collector adsorbs onto the negatively charged quartz surface, rendering it hydrophobic and allowing it to be floated away from the valuable mineral. mdpi.com A novel hydroxyl-containing quaternary ammonium surfactant, for example, has demonstrated excellent performance as a collector for separating apatite from quartz. mdpi.com

The sulfite portion of the compound could act as a depressant or a surface-modifying agent. Sodium hydrosulfide (B80085) (NaHS), a related sulfur-containing compound, is used as a depressant in Cu-Mo flotation and as a sulfidizing agent to activate oxidized copper and lead minerals, making their surfaces more amenable to adsorption by collectors like xanthates. upnyk.ac.idtaylorandfrancis.com The sulfidation process can reduce collector consumption and improve separation efficiency. taylorandfrancis.com The use of NaHS has been shown to enhance the mass recovery of oxidized gold ores. upnyk.ac.id Therefore, a compound delivering both a cationic collector and a potential sulfidizing/depressing anion could offer unique selectivity in complex ore systems.

The effectiveness of a flotation reagent is determined by its interaction with mineral surfaces. uni-jena.de The adsorption of surfactants is governed by the mineral's surface charge and the solution's pH. tudelft.nl Most minerals have a specific pH at which their surface has a net neutral charge, known as the isoelectric point (IEP). Below the IEP, the surface is positively charged, and above it, it is negatively charged. tudelft.nl

Silica (quartz), a common gangue mineral, has an IEP around pH 2-3. tudelft.nl In typical flotation circuits where the pH is higher, the silica surface is negatively charged. This promotes the adsorption of cationic collectors like the (Hydroxyethyl)ammonium ion through strong electrostatic attraction. mdpi.comtudelft.nl In addition to electrostatic forces, the hydroxyl (-OH) group on the collector can form hydrogen bonds with the silanol (B1196071) (Si-OH) groups on the quartz surface, further strengthening the adsorption. mdpi.com This dual-mechanism adsorption makes the quartz surface hydrophobic, allowing it to attach to air bubbles and be removed.